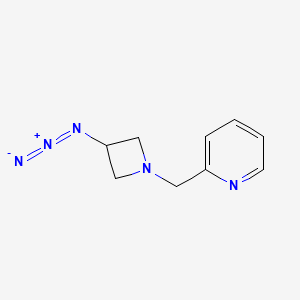

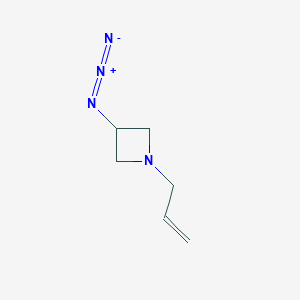

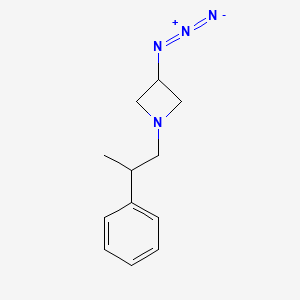

3-Azido-1-(2-phénylpropyl)azétidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of azetidines, including 3-Azido-1-(2-phenylpropyl)azetidine, can be achieved through visible-light-mediated intermolecular [2+2] photocycloadditions . This method utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes . This approach is characterized by its operational simplicity, mild conditions, and broad scope .Chemical Reactions Analysis

The chemical reactions involving azetidines, including 3-Azido-1-(2-phenylpropyl)azetidine, are often driven by the considerable ring strain inherent in these four-membered heterocycles . One of the most efficient ways to synthesize functionalized azetidines is through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .Applications De Recherche Scientifique

Chimie médicinale : Surrogates d'acides aminés et peptidomimétiques

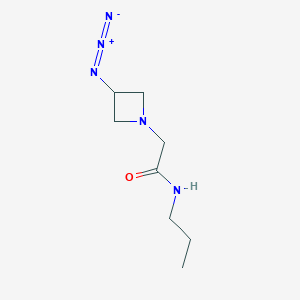

3-Azido-1-(2-phénylpropyl)azétidine : est reconnu pour son potentiel en tant que surrogate d'acide aminé en raison de sa similarité structurale avec la proline . Cela le rend précieux dans le domaine des peptidomimétiques, où il peut être incorporé dans des chaînes peptidiques pour étudier les interactions protéine-protéine, l'inhibition enzymatique et la liaison aux récepteurs. Son groupe azido offre une poignée unique pour une fonctionnalisation ultérieure, ce qui pourrait conduire au développement de nouveaux agents thérapeutiques.

Chimie des polymères : Polymérisation par ouverture de cycle

Le cycle azétidine est un hétérocycle tendu, ce qui en fait un excellent candidat pour la polymérisation par ouverture de cycle (ROP). Ce composé peut être utilisé pour créer des polyamines avec des applications allant des revêtements antibactériens à la transfection génique non virale . La fonctionnalité azido pourrait fournir une réactivité supplémentaire, permettant des modifications post-polymérisation.

Processus catalytiques : Synthèse de l'azétidine

This compound : peut être synthétisé par des processus catalytiques tels que la réaction d'aza Paternò–Büchi . Cette réaction est une photocycloaddition [2+2] qui forme efficacement des azétidines. Le cycle azétidine formé peut ensuite être utilisé comme élément de construction dans diverses voies synthétiques, y compris la construction de produits naturels complexes.

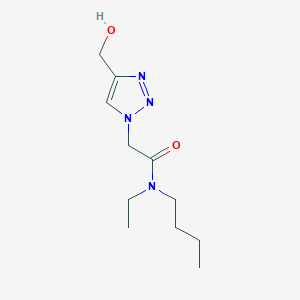

Chimie des acides nucléiques : Applications de la chimie "click"

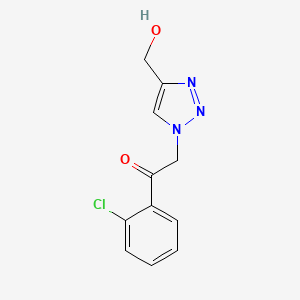

Le groupe azido de ce composé est compatible avec la chimie "click", en particulier la cycloaddition azide-alcyne catalysée par le cuivre (CuAAC). Cette réaction est largement utilisée pour modifier les acides nucléiques avec des fonctionnalités triazole, ce qui peut améliorer leurs propriétés pour des applications en aval telles que le marquage moléculaire et la purification .

Réactions d'ouverture de cycle : Synthèse d'hétérocycles plus grands

Le cycle azétidine peut subir des réactions d'ouverture de cycle pour former des hétérocycles plus grands. Ceci est particulièrement utile dans la synthèse de cycles à cinq ou six chaînons, qui sont répandus dans de nombreuses molécules bioactives . Le groupe azido peut agir comme un groupe partant ou être transformé en divers groupes fonctionnels, ce qui augmente la polyvalence de ce composé en chimie synthétique.

Science des matériaux : Modélisation et chélation

En science des matériaux, les polymères dérivés de monomères d'azétidine, tels que la This compound, peuvent être utilisés à des fins de modélisation et de chélation . Ces polymères peuvent former des structures complexes qui sont utiles pour créer de nouveaux matériaux avec des propriétés spécifiques, telles que des capacités d'adsorption améliorées ou des propriétés électroniques adaptées.

Mécanisme D'action

Target of Action

Azetidines and aziridines, which are structurally similar to this compound, are known to be used as building blocks for polyamines .

Mode of Action

Azetidines can be synthesized through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza paternò–büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .

Biochemical Pathways

Aziridines and azetidines are known to be used in the polymerization process to produce polyamines . These polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

Action Environment

It is known that the thermal behavior of azetidines can be influenced by environmental conditions . For example, 3-azido-1,3-dinitroazetidine has a low melting temperature at 78 °C and its final mass loss under atmospheric pressure is 88.2% .

Analyse Biochimique

Biochemical Properties

3-Azido-1-(2-phenylpropyl)azetidine plays a crucial role in various biochemical reactions. Its interactions with enzymes, proteins, and other biomolecules are primarily driven by its azido group, which can participate in click chemistry reactions. This compound has been shown to interact with enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further react with nucleophilic sites on proteins and DNA . Additionally, 3-Azido-1-(2-phenylpropyl)azetidine can form covalent bonds with amino acid residues in proteins, thereby modulating their activity and function .

Cellular Effects

The effects of 3-Azido-1-(2-phenylpropyl)azetidine on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Azido-1-(2-phenylpropyl)azetidine can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell proliferation and survival . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress.

Molecular Mechanism

The molecular mechanism of action of 3-Azido-1-(2-phenylpropyl)azetidine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The azido group of 3-Azido-1-(2-phenylpropyl)azetidine can form covalent bonds with nucleophilic sites on enzymes, leading to their inhibition or activation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Azido-1-(2-phenylpropyl)azetidine have been shown to change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of degradation products that may have different biological activities . Long-term studies have demonstrated that 3-Azido-1-(2-phenylpropyl)azetidine can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Azido-1-(2-phenylpropyl)azetidine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes in a dose-dependent manner . At high doses, 3-Azido-1-(2-phenylpropyl)azetidine can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. Threshold effects have been observed, with significant biological activity occurring at specific dosage levels.

Propriétés

IUPAC Name |

3-azido-1-(2-phenylpropyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-10(11-5-3-2-4-6-11)7-16-8-12(9-16)14-15-13/h2-6,10,12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKSEDHVUXASIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CC(C1)N=[N+]=[N-])C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

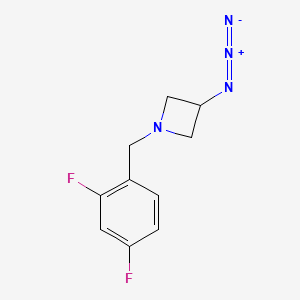

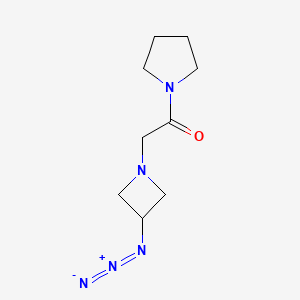

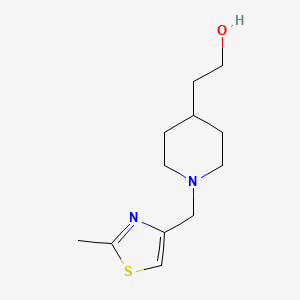

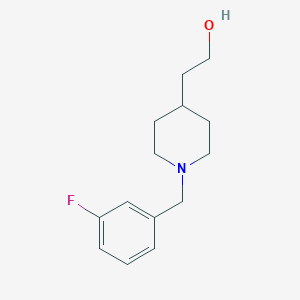

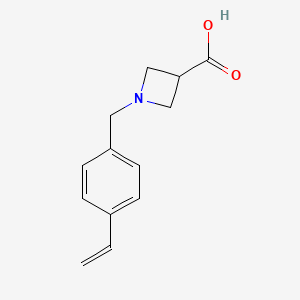

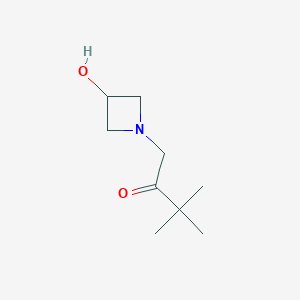

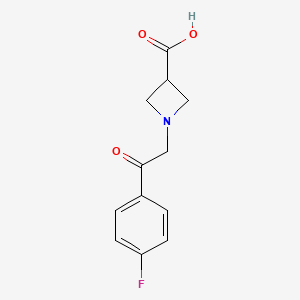

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.